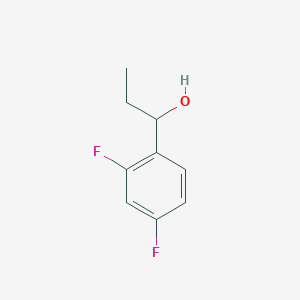

1-(2,4-Difluorophenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

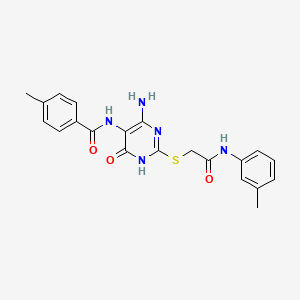

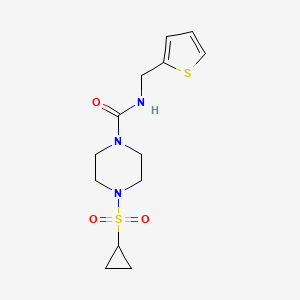

The molecular structure of 1-(2,4-Difluorophenyl)propan-1-ol consists of a propan-1-ol group attached to a 2,4-difluorophenyl group . The presence of the difluorophenyl group suggests that this compound may have interesting electronic properties due to the electronegativity of the fluorine atoms .Physical And Chemical Properties Analysis

1-(2,4-Difluorophenyl)propan-1-ol is a liquid at room temperature . It has a molecular weight of 172.17 . The InChI code for this compound is 1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 .科学的研究の応用

Medicinal Chemistry and Drug Development

1-(2,4-DFPP) is a versatile building block in medicinal chemistry due to its fluorinated aromatic ring and hydroxyl group. Researchers use it to synthesize novel compounds with potential pharmaceutical applications. Some key areas include:

- Antifungal Agents : Fluconazole, a widely used antifungal drug, contains a similar fluorinated phenyl ring. Researchers explore derivatives of 1-(2,4-DFPP) for improved antifungal activity .

Safety and Hazards

作用機序

Target of Action

The primary target of 1-(2,4-Difluorophenyl)propan-1-ol is fungal CYP51 . CYP51, also known as 14α demethylase , plays a vital role in the formation of ergosterol , a compound that is crucial for the integrity of cell membranes .

Mode of Action

1-(2,4-Difluorophenyl)propan-1-ol acts as an azole metalloenzyme inhibitor . It binds to and inhibits CYP51, thereby preventing the formation of ergosterol . This action disrupts the integrity of the fungal cell membrane, making the compound active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) .

Biochemical Pathways

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to a loss of membrane integrity and function . This disruption affects the cell’s ability to control the influx and efflux of ions, leading to cell death .

Result of Action

The result of the action of 1-(2,4-Difluorophenyl)propan-1-ol is the disruption of the fungal cell membrane . This disruption leads to the loss of essential cellular functions, ultimately resulting in the death of the fungal cell .

特性

IUPAC Name |

1-(2,4-difluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJKITUOKIDLEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)propan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)

![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2391468.png)

![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)